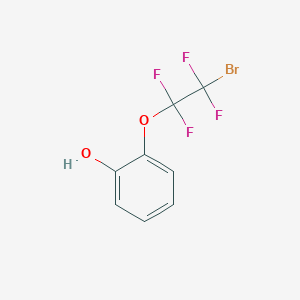

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol

Overview

Description

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol, commonly referred to as 2-BTFEP, is an organic compound and a member of the phenol family. It is a colorless, crystalline solid with a sweet, phenolic odor. This compound is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

2-BTFEP is widely used in scientific research applications due to its unique properties. It is an excellent solvent for chromatography and spectroscopy, and it can be used to separate components of a mixture. It is also used in organic synthesis as a reagent to synthesize a variety of compounds. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism Of Action

The mechanism of action of 2-BTFEP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept an electron pair from a base. This allows the compound to act as a catalyst in the synthesis of various compounds. Additionally, it is believed that the compound can act as a proton donor, allowing it to facilitate the exchange of protons between molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-BTFEP are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed to be non-irritating to the skin and eyes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-BTFEP in lab experiments include its low cost, high solubility in organic solvents, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, the compound is non-toxic and non-irritating, making it safe to use in lab experiments. The main limitation of using 2-BTFEP is that it is not very stable and can decompose over time. Additionally, it can be difficult to remove from a reaction mixture, as it is not very soluble in water.

Future Directions

The future of 2-BTFEP is promising. The compound has many potential applications, including its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, the compound could be used as a reagent in organic synthesis and chromatography. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, researchers are working on developing more efficient methods for synthesizing 2-BTFEP, as well as more efficient ways to remove the compound from reaction mixtures.

properties

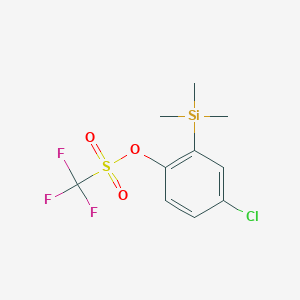

IUPAC Name |

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIPXSHJXFCBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.